1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
CAS No.:
Cat. No.: VC15872781
Molecular Formula: C6H7BrN2O2
Molecular Weight: 219.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrN2O2 |
|---|---|
| Molecular Weight | 219.04 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1H-pyridazine-3,6-dione |
| Standard InChI | InChI=1S/C6H7BrN2O2/c7-3-4-9-6(11)2-1-5(10)8-9/h1-2H,3-4H2,(H,8,10) |
| Standard InChI Key | XPEDBBXMRKYWGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)N(NC1=O)CCBr |
Introduction
Overview of 1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione is a synthetic organic compound belonging to the pyridazine family. This compound features a bromine atom attached to an ethyl chain and a tetrahydropyridazine ring system with two keto groups at positions 3 and 6. These structural elements make it a potentially valuable intermediate in pharmaceutical and chemical research due to its reactivity and functional versatility.
Synthesis Pathways
The synthesis of this compound typically involves:
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Starting Materials: The preparation begins with pyridazine derivatives or their precursors.
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Bromination: Introduction of the bromoethyl group via alkylation reactions using reagents like bromoethanol or bromoacetaldehyde.
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Cyclization: Formation of the tetrahydropyridazine ring through cyclization reactions under controlled conditions.
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Oxidation: Conversion of intermediate products into the final dione structure using oxidizing agents.
These steps are often optimized to achieve high yields and purity.
Applications
1-(2-Bromoethyl)-1,2,3,6-tetrahydropyridazine-3,6-dione has potential applications in:
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Medicinal Chemistry:
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As a precursor for synthesizing bioactive molecules.
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Possible use in drug discovery targeting enzyme inhibition or receptor modulation.
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Material Science:
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As a building block for functionalized polymers or advanced materials.
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Biological Studies:
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Investigating its interactions with biological targets due to its structural similarity to known pharmacophores.
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Analytical Characterization
The compound can be characterized using various analytical techniques:
| Technique | Purpose | Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C spectra) | Chemical shifts corresponding to ethyl and pyridazine protons. |
| Mass Spectrometry (MS) | Molecular weight determination | Peak at ~219 m/z confirming molecular mass. |
| Infrared Spectroscopy (IR) | Functional group analysis | Characteristic peaks for C=O (~1700 cm⁻¹) and C-Br stretching vibrations. |
| Elemental Analysis | Empirical formula verification | Matches calculated percentages for C, H, Br, N, O. |
Safety and Handling
Due to the presence of bromine and reactive keto groups:
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Toxicity: Handle with care as brominated compounds may exhibit toxicity.
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Storage: Store in a cool, dry place away from light and moisture.
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Protective Measures: Use gloves and goggles when handling the compound.
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